4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
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Overview
Description
4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-methyl-1,2-diaminopropane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation. The inhibition occurs through binding to the active site of the enzyme, preventing its interaction with substrates and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a CDK2 inhibitor.
1H-Pyrazolo[3,4-b]pyridines: Used in medicinal chemistry for their diverse biological activities.
Uniqueness
4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is unique due to its specific structural features, such as the chlorophenyl group and the tetrahydropyrrolo[2,3-c]pyrazol core. These features contribute to its distinct biological activities and make it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12ClN3O |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C12H12ClN3O/c1-16-12(17)10-9(6-14-11(10)15-16)7-2-4-8(13)5-3-7/h2-5,9,14-15H,6H2,1H3 |
InChI Key |
PYSKHSRZAMTNMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)NCC2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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